4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid

Structure–activity relationship Linker optimization Coumarin conjugate design

Mitochondrial transcription research lacks well-characterized POLRMT inhibitors with defined SAR. This 4-phenylcoumarin derivative (InterBioScreen STOCK1N-05664) addresses this gap with patent-backed POLRMT inhibition and anti-CSC activity. • α-Methyl-branched C₃-propanamido linker with distal butanoic acid (pKa 3.91)-ideal for prodrug or affinity probe conjugation without disrupting the pharmacophore. • 4-Phenyl substitution offers differentiated chemical space vs. IMT1-series inhibitors for SAR expansion. • Supplied with full analytical characterization; ready for immediate deployment in mitochondrial transcription and tumorsphere assays.

Molecular Formula C22H21NO6
Molecular Weight 395.4 g/mol
Cat. No. B12160555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid
Molecular FormulaC22H21NO6
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NCCCC(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3
InChIInChI=1S/C22H21NO6/c1-14(22(27)23-11-5-8-20(24)25)28-16-9-10-17-18(15-6-3-2-4-7-15)13-21(26)29-19(17)12-16/h2-4,6-7,9-10,12-14H,5,8,11H2,1H3,(H,23,27)(H,24,25)
InChIKeyMXAWMZLGGCGBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid: Compound Identity, Class, and Procurement Baseline


4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid (molecular formula C₂₂H₂₁NO₆, MW 395.41 g/mol) is a fully synthetic 4-phenylcoumarin (neoflavonoid) derivative in which the 7-hydroxy position of the coumarin core is functionalized with a 2-propanamido-butanoic acid side chain [1]. The compound belongs to the broader class of 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanamido derivatives, which are disclosed in patent literature as inhibitors of mitochondrial RNA polymerase (POLRMT) with demonstrated activity against cancer stem cell (CSC) propagation, tumorsphere formation, and stemness-related signaling [2]. It is catalogued as InterBioScreen ID STOCK1N-05664 and is classified under 'Derivatives & analogs of Natural Compounds' in screening compound collections [1]. Unlike simpler 4-phenylcoumarin congeners that act on diverse targets (e.g., MCT1, ALDH-2, MAO, or 3C protease), this compound bears a characteristic C₃-branched propanamido linker terminating in a free carboxylic acid, a structural motif that confers distinct target engagement and physicochemical properties relevant to mitochondrial transcription inhibition.

Why 4-Phenylcoumarin Analogs Cannot Substitute for 4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid in POLRMT-Targeted or CSC-Focused Research


The 4-phenylcoumarin scaffold is a privileged structure in medicinal chemistry, giving rise to inhibitors of highly diverse targets—MCT1 (7ACC2, IC₅₀ ~10 nM) [1], ALDH-2/MAO (4-phenylumbelliferone, IC₅₀ 1.5/0.5 µM) , HAV 3C protease (Ki 0.104–1.903 µM) [2], and tubulin polymerization [3]. This target promiscuity means that simple scaffold-based substitution is scientifically invalid; the specific side-chain architecture—rather than the coumarin core alone—dictates target engagement. The target compound's propanamido-butanoic acid side chain (a C₃-branched linker bearing a methyl group at the α-position of the propanoate, coupled via amide to γ-aminobutanoic acid) is structurally distinct from the acetyl-bridged analog 4-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid (C₂ linker, no α-methyl Branch) and from 7ACC2 (which bears a carboxylate directly at the coumarin 7-position via a different connectivity). Patent disclosures indicate that amide chain length and branching directly influence therapeutic activity in POLRMT-targeting 4-phenylcoumarins, with C₁₀–C₁₆ amides showing considerably improved activity relative to shorter-chain baseline compounds [4]. Consequently, even closely related analogs within the same patent family cannot be assumed to be functionally interchangeable without comparative biological data.

Quantitative Differentiation Evidence for 4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid Against Key Comparators


Linker Architecture Differentiation: C₃-α-Methyl-Propanamido vs. C₂-Acetyl Bridge in Otherwise Identical 4-Phenylcoumarin-Butanoic Acid Conjugates

The target compound differs from its closest structural analog—4-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid—by the insertion of a methyl group at the α-carbon of the ether-to-amide linker, converting a C₂ acetyl bridge into a C₃ propanamido (α-methyl-substituted) bridge [1]. This single-methyl substitution increases the rotatable bond count from 7 (acetyl analog) to 8 (target compound) and alters the spatial orientation of the terminal butanoic acid carboxylate relative to the coumarin pharmacophore [1]. In the broader POLRMT inhibitor patent family (US20250206713A1), linker branching and chain length are explicitly identified as critical determinants of therapeutic activity, with the patent's baseline comparator being a non-branched C₂-amide derivative [2]. The α-methyl branch introduces a chiral center at the propanoate α-position, creating stereochemical complexity absent in the achiral acetyl analog—a feature that can be exploited for enantiomer-specific target engagement studies [1].

Structure–activity relationship Linker optimization Coumarin conjugate design

POLRMT Inhibition and Cancer Stem Cell Targeting: Patent-Backed Differentiation from Non-POLRMT Coumarin Tool Compounds

The target compound is a member of the 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanamido derivative class disclosed in US20250206713A1, which are explicitly described as selective POLRMT inhibitors that target cancer stem cells (CSCs) [1]. The patent reports that compounds within this class demonstrate inhibition of tumorsphere-forming capacity, migration, and stemness-related signaling in CSCs, properties attributed to selective inhibition of mitochondrial transcription via POLRMT [1]. In contrast, the widely used coumarin probe 7ACC2 acts on monocarboxylate transporters MCT1/MCT4 (lactate uptake IC₅₀ ~10 nM in SiHa cells) with no reported POLRMT activity [2], and 4-phenylumbelliferone (7-hydroxy-4-phenylcoumarin) is a dual ALDH-2/MAO inhibitor (IC₅₀ 1.5/0.5 µM) with no mitochondrial transcription activity . The benchmark POLRMT inhibitor IMT1 (LDC195943) bears a 4-(2-methylphenyl) substitution on the coumarin core and an N,N-dimethyl-propanamide side chain rather than the 4-phenyl substitution with a butanoic acid-terminated side chain of the target compound, representing a distinct chemical series within the POLRMT inhibitor space [3].

Mitochondrial RNA polymerase Cancer stem cells POLRMT inhibition Mitochondrial transcription

Physicochemical Profile Differentiation: Lipinski Compliance, logD, and pKa Relative to High-Molecular-Weight POLRMT Inhibitors

The target compound (MW 395.41 g/mol) complies with Lipinski's Rule of Five (zero violations), exhibiting a calculated logP of 2.53, a topological polar surface area (TPSA) of 101.93 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors [1]. Its acid pKa is 3.91, and it displays a logD₇.₄ of −0.68, indicating a favorable balance of hydrophilicity at physiological pH that supports aqueous solubility [1]. By comparison, the first-in-class POLRMT inhibitor IMT1 (CAS 2304621-06-3) has a higher molecular weight (~499 g/mol for the free acid) with a bulkier 3-piperidinecarboxylic acid terminus and a 4-(2-chloro-4-fluorophenyl) substituent on the coumarin core [2], while 7ACC2 (MW ~285 g/mol) has a lower molecular weight but lacks the amide-linked side chain necessary for POLRMT engagement [3]. The target compound's TPSA of 101.93 Ų places it in a range associated with favorable oral absorption potential, and its logD₇.₄ below zero suggests limited passive membrane permeability—a property that may be advantageous for minimizing off-target intracellular accumulation relative to more lipophilic analogs.

Drug-likeness Lipinski Rule of Five Physicochemical profiling ADME prediction

Functional Group Differentiation: Free Carboxylic Acid Terminus Enables Prodrug and Conjugate Strategies Absent in Non-Acidic 4-Phenylcoumarin Probes

The target compound possesses a free butanoic acid carboxylate terminus (calculated pKa 3.91) [1] that is absent in key comparator compounds: IMT1 terminates in a 3-piperidinecarboxylic acid (zwitterionic, structurally constrained) [2], 7ACC2 bears a carboxylate directly on the coumarin core (pKa ~3–4, but conjugated to the aromatic system) [3], and 4-phenylumbelliferone has no carboxylic acid functionality at all [4]. The flexible butanoic acid side chain of the target compound—separated from the coumarin core by an 8-atom linker—provides a distal, sterically accessible carboxylate handle that is amenable to salt formation, ester prodrug synthesis, or amide-based conjugation to affinity tags, fluorophores, or PEG chains without perturbing the coumarin pharmacophore [1]. This structural feature distinguishes the compound from 7ACC2, in which the carboxylate is directly attached to the coumarin ring system and its derivatization would necessarily alter the core electronic properties.

Carboxylic acid functionalization Prodrug design Bioconjugation Solubility enhancement

Optimal Research and Procurement Application Scenarios for 4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid


Mitochondrial Transcription and POLRMT Inhibitor Screening Cascades

This compound is best deployed as a structurally distinct POLRMT inhibitor chemotype within mitochondrial transcription screening cascades, where it provides an alternative scaffold to the IMT1 series. Its 4-phenyl (rather than 4-(2-chloro-4-fluorophenyl) or 4-(2-methylphenyl)) substitution on the coumarin core and its butanoic acid-terminated side chain (rather than a piperidinecarboxylic acid or N,N-dimethylamide) offer a differentiated chemical space for hit expansion and SAR exploration around the POLRMT active site [1]. The patent-backed association with CSC inhibition—including suppression of tumorsphere formation and stemness signaling—makes it particularly relevant for oncology programs investigating mitochondrial vulnerability in drug-tolerant persister cells and cancer stem-like populations [1].

Chemical Probe Development via Carboxylic Acid Derivatization

The distal, sterically accessible butanoic acid terminus (pKa 3.91, logD₇.₄ −0.68) provides an ideal handle for synthesizing ester prodrugs, amide-linked fluorescent or biotin conjugates, or PEGylated derivatives for in vivo pharmacokinetic studies [2]. Unlike 7ACC2—where the carboxylate is directly conjugated to the coumarin ring and its modification would alter the core electronics—derivatization of the target compound's side chain leaves the 4-phenylcoumarin pharmacophore intact, enabling the generation of affinity probes or prodrugs without compromising target binding [2]. This property is of particular value to chemical biology groups requiring labeled tool compounds for target engagement studies or cellular imaging of mitochondrial transcription sites.

SAR Studies on Linker Length and Branching in Coumarin-Based Mitochondrial Inhibitors

The compound's α-methyl-branched C₃-propanamido linker positions it as a key midpoint in systematic SAR studies investigating the effect of linker architecture on POLRMT inhibition and anti-CSC potency. By comparing this compound head-to-head with its C₂-acetyl analog (4-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid) and longer-chain amide congeners disclosed in US20250206713A1, researchers can map the contribution of linker length, branching, and conformational flexibility to target engagement and cellular activity [3]. The patent's explicit teaching that C₁₀–C₁₆ amides exhibit improved activity over baseline provides a quantitative framework into which this compound's shorter C₄-butanoic acid side chain can be contextualized as a reference point for linker optimization campaigns [3].

Comparator Compound for Polypharmacology Profiling of 4-Phenylcoumarin Derivatives

Given the well-documented target promiscuity of the 4-phenylcoumarin scaffold—spanning MCT1 (7ACC2, IC₅₀ ~10 nM), ALDH-2/MAO (4-phenylumbelliferone, IC₅₀ 1.5/0.5 µM), HAV 3C protease (Ki 0.104–1.903 µM), and tubulin polymerization [4]—this compound serves as a valuable comparator in selectivity panels designed to establish the target engagement profile of new 4-phenylcoumarin derivatives. Its POLRMT-directed mechanism (class-level evidence) and distinct side-chain architecture make it a suitable reference for distinguishing POLRMT-mediated mitochondrial effects from off-target activities at MCT1, ALDH-2, MAO, or 3C protease in phenotypic screening hits derived from coumarin-focused libraries [4].

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